molecular formula C13H16N2O4S B4151697 N-bicyclo[2.2.1]hept-2-yl-4-nitrobenzenesulfonamide

N-bicyclo[2.2.1]hept-2-yl-4-nitrobenzenesulfonamide

Cat. No.: B4151697
M. Wt: 296.34 g/mol
InChI Key: YUFKLKBIXHGELG-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.08307817 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Tranquilizer Activities

N-bicyclo[2.2.1]hept-2-yl-4-nitrobenzenesulfonamide has been studied for its potential in pain relief and tranquilizer effects. A study by Zlenko, Palchikov, and Rybalko (2012) explored two derivatives containing the 4-nitrobenzenesulfonamide fragment, demonstrating moderate analgesic and significant tranquilizer activity. This finding suggests these compounds could be useful in treating pain syndromes under enhanced tranquilizer readiness (Zlenko, Palchikov, & Rybalko, 2012).

Chemical Synthesis and Transformations

Several studies have focused on the chemical synthesis and transformations of this compound and its derivatives. For instance, Kas’yan et al. (2005) examined reactions leading to various N-arylsulfonyl-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes (azabrendanes) and their structural factors. Such synthetic processes are crucial for developing new chemical entities with potential therapeutic applications (Kas’yan, Karpenko, & Kas’yan, 2005).

Reactions with Other Chemical Entities

Research by Kas’yan, Prid’ma, Turov, and colleagues (2009, 2013) delved into reactions involving this compound with various other chemicals. These studies highlighted the synthesis of amino alcohols containing a norbornene fragment and sulfonamide group, contributing to the understanding of the compound's reactivity and potential for further chemical modifications. The structural determination of these products was achieved through various spectroscopic techniques, underscoring the compound's versatility in organic synthesis (Kas’yan, Prid’ma, Turov, et al., 2009); (Palchikov, Prid’ma, Turov, et al., 2013).

Synthesis of Cage-like Structures

Further investigations into this compound derivatives include studies by Kas’yan, Palchikov, Prid’ma, and colleagues (2011). These studies focused on synthesizing cage-like N-(oxiran-2-ylmethyl)sulfonamides, adding to the compound's chemical repertoire and potential applications in designing novel molecular architectures (Kas’yan, Palchikov, Prid’ma, et al., 2011).

Inhibition of Bacterial Biofilm and Cytotoxicity

A recent study by Abbasi, Zeb, Rehman, et al. (2020) explored the biofilm inhibitory action of this compound derivatives against bacteria like Escherichia coli and Bacillus subtilis. This study also assessed the cytotoxicity of these compounds, indicating their potential as antimicrobial agents with minimal toxicity (Abbasi, Zeb, Rehman, et al., 2020).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c16-15(17)11-3-5-12(6-4-11)20(18,19)14-13-8-9-1-2-10(13)7-9/h3-6,9-10,13-14H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFKLKBIXHGELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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